2-Amino-N-(1-cyanocyclopropyl)acetamide
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Overview
Description
2-Amino-N-(1-cyanocyclopropyl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include an amino group, a cyano group, and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(1-cyanocyclopropyl)acetamide typically involves the reaction of cyclopropylamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(1-cyanocyclopropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and cyano groups, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Scientific Research Applications
2-Amino-N-(1-cyanocyclopropyl)acetamide has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: The compound’s structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and cyano groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
- 2-Amino-N-(1-cyanocyclopropyl)methylacetamide
- 2-Amino-N-(1-cyanocyclopropyl)ethylacetamide
- 2-Amino-N-(1-cyanocyclopropyl)propylacetamide
Comparison: Compared to its analogs, 2-Amino-N-(1-cyanocyclopropyl)acetamide stands out due to its specific structural features, such as the presence of the acetamide groupThe compound’s ability to undergo various chemical transformations and its interactions with biological targets make it a valuable entity in scientific research .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-N-(1-cyanocyclopropyl)acetamide |
InChI |
InChI=1S/C6H9N3O/c7-3-5(10)9-6(4-8)1-2-6/h1-3,7H2,(H,9,10) |
InChI Key |
MBFFLGPTLYNLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN |
Origin of Product |
United States |
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